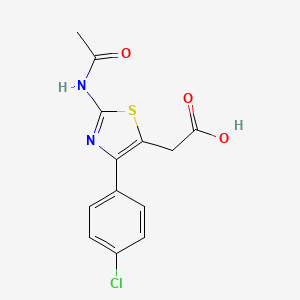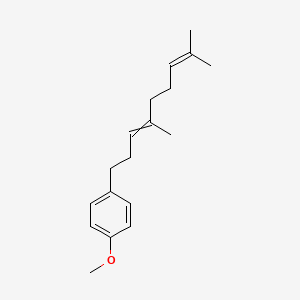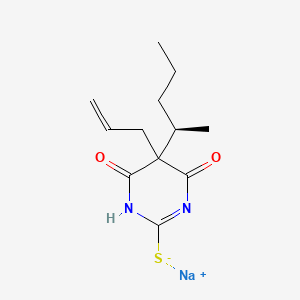
R(+)-Thioamylal sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R(+)-Thioamylal sodium is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt derivative of thioamylal, which is a thiobarbiturate. Thiobarbiturates are a class of compounds that have been extensively studied for their pharmacological effects, particularly as anesthetics and sedatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Thioamylal sodium typically involves the reaction of thioamylal with sodium hydroxide. The process begins with the preparation of thioamylal, which is synthesized through the condensation of thiourea with an appropriate aldehyde or ketone under acidic conditions. The resulting thioamylal is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods may also involve continuous flow reactors and automated systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
R(+)-Thioamylal sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of strong nucleophiles like halides or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioamylal derivatives.
科学的研究の応用
R(+)-Thioamylal sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiobarbiturates.
Biology: Studied for its effects on cellular processes and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential as an anesthetic and sedative, as well as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of R(+)-Thioamylal sodium involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
類似化合物との比較
Similar Compounds
Thiopental sodium: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital sodium: A barbiturate used for its sedative and hypnotic effects.
Phenobarbital sodium: A barbiturate with anticonvulsant properties.
Uniqueness
R(+)-Thioamylal sodium is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to other thiobarbiturates. Its R(+) enantiomer may exhibit distinct interactions with biological targets, leading to variations in efficacy and safety.
特性
CAS番号 |
51165-40-3 |
|---|---|
分子式 |
C12H17N2NaO2S |
分子量 |
276.33 g/mol |
IUPAC名 |
sodium;4,6-dioxo-5-[(2R)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m1./s1 |
InChIキー |
LYZGJWXNOGIVQA-DDWIOCJRSA-M |
異性体SMILES |
CCC[C@@H](C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
正規SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


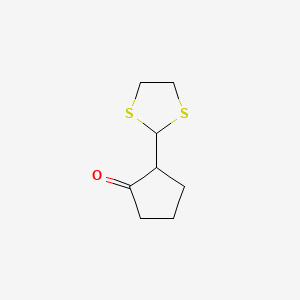

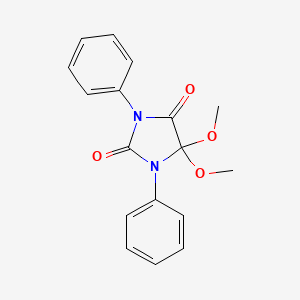
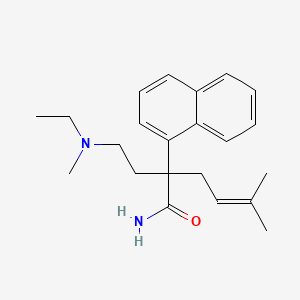
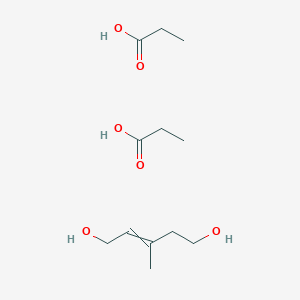


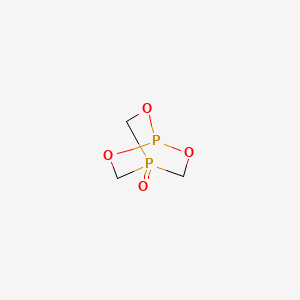

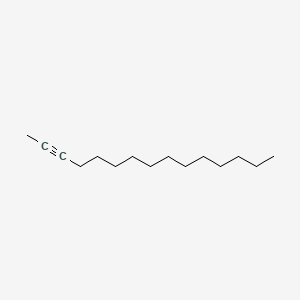
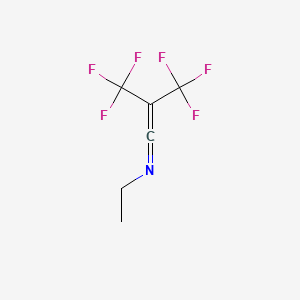
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
